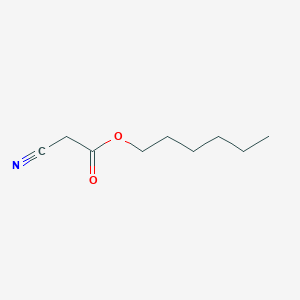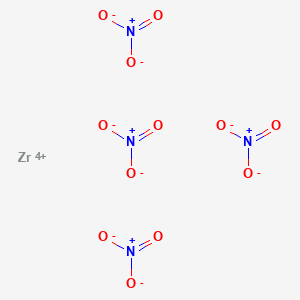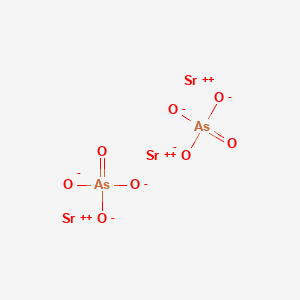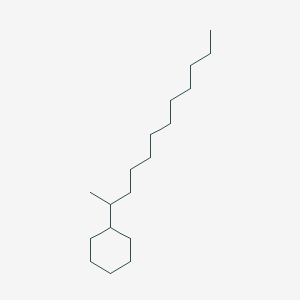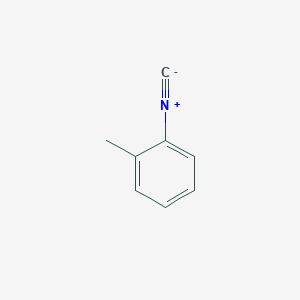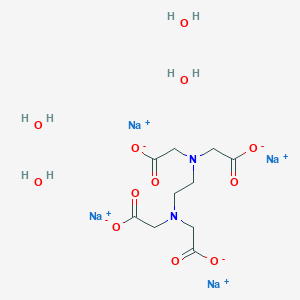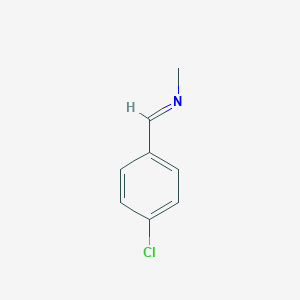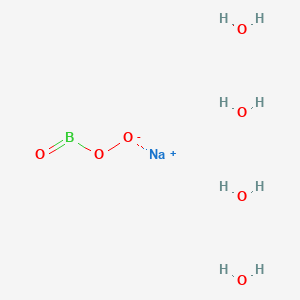
Sodium;oxidooxy(oxo)borane;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;oxidooxy(oxo)borane;tetrahydrate is a chemical compound commonly known as sodium perborate tetrahydrate. It is a white, crystalline, water-soluble compound that is widely used in various industrial and household applications. This compound is known for its oxidizing properties, making it a valuable ingredient in detergents, bleaching agents, and disinfectants .
Mechanism of Action
Target of Action
Perboric acid, mainly found in its salt form of sodium perborate, is one of the peroxy acid salts with wide functionalities in industrial settings . It targets various areas depending on its application. For instance, it’s used as a disinfectant of medical instruments , an ointment for the protection of poison ivy dermatitis , and an oxidizing agent for dyeing or permanent waving .
Mode of Action
Perboric acid and its sodium salt interact with body fluids, rapidly dissociating into hydrogen peroxide, carbonate, and sodium ions, which are naturally present in the body . As an oxidizing agent, it can cause oxidative stress in cells, leading to various cellular responses.
Pharmacokinetics
The pharmacokinetic properties of perboric acid and its sodium salt are studied in terms of Sodium carbonate and Hydrogen peroxide . These compounds are rapidly degraded in the body , suggesting that they may have a short half-life and quick clearance rate.
Result of Action
The result of perboric acid’s action depends on its application. In the industry, it’s used as a disinfectant . In cosmetic products, it acts as an oxidizing agent for dyeing or permanent waving . In dentistry, it’s used for the removal of phlegm, mucus, or other secretions associated with an occasional sore in the mouth, for cleansing minor wounds, and for the temporary cleanse of canker sores .
Biochemical Analysis
Biochemical Properties
Perboric acid (HBO(O2)), sodium salt, tetrahydrate is a reactive oxidant that liberates hydrogen peroxide in aqueous solution, forming sodium borate and boric acid . This reaction is considered to be the cause of the induction of the adverse effects on development and fertility
Cellular Effects
It is known that the compound can induce adverse effects on development and fertility, suggesting that it may influence cell function
Molecular Mechanism
It is known to exert its effects through the liberation of hydrogen peroxide in aqueous solution This could potentially lead to oxidative stress in cells, affecting various cellular processes
Metabolic Pathways
It is known that the compound liberates hydrogen peroxide in aqueous solution, forming sodium borate and boric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;oxidooxy(oxo)borane;tetrahydrate is typically synthesized by reacting sodium metaborate with hydrogen peroxide. The reaction is carried out in an aqueous solution, and the resulting product is crystallized to obtain the tetrahydrate form .
Industrial Production Methods: In industrial settings, sodium perborate tetrahydrate is produced by the thermal dehydration of sodium perborate monohydrate or by the direct reaction of sodium metaborate with hydrogen peroxide in a fluidized-bed dryer . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium;oxidooxy(oxo)borane;tetrahydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions:
Oxidation Reactions: Sodium perborate tetrahydrate reacts with various organic and inorganic compounds, often in the presence of water, to produce oxygen and other oxidized products.
Substitution Reactions: Under acidic conditions, sodium perborate can react with halides to form perhalates.
Major Products Formed:
Oxidation: Oxygen gas and oxidized organic or inorganic compounds.
Substitution: Perhalates and other substituted products.
Scientific Research Applications
Chemistry: Sodium perborate tetrahydrate is used as an oxidizing agent in organic synthesis and analytical chemistry. It is also employed in the preparation of various peroxides and other oxidizing agents .
Biology and Medicine: In the medical field, sodium perborate is used as a disinfectant for medical instruments and as an ointment for the treatment of poison ivy dermatitis . It is also used in dental care products for its antiseptic properties .
Industry: Sodium perborate tetrahydrate is widely used in the detergent industry as a bleaching agent. It is also used in the formulation of cleaning products, personal care items, and cosmetics .
Comparison with Similar Compounds
Sodium perborate monohydrate: Similar in composition but contains less water of hydration.
Sodium peroxoborate: Another peroxy acid salt with similar oxidizing properties.
Uniqueness: Sodium perborate tetrahydrate is unique due to its high stability and solubility in water, making it an effective and versatile oxidizing agent. Its tetrahydrate form ensures a controlled release of active oxygen, which is beneficial in various applications .
Properties
CAS No. |
10486-00-7 |
|---|---|
Molecular Formula |
BH3NaO4 |
Molecular Weight |
100.82 g/mol |
IUPAC Name |
sodium;oxidooxy(oxo)borane;tetrahydrate |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2 |
InChI Key |
NUFUTDNNBBRJOH-UHFFFAOYSA-N |
SMILES |
B(=O)O[O-].O.O.O.O.[Na+] |
Canonical SMILES |
B(=O)OO.O.[Na] |
Related CAS |
11138-47-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


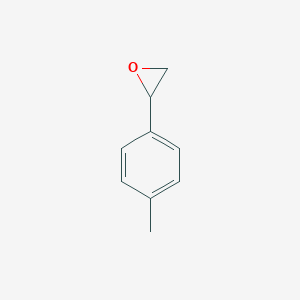
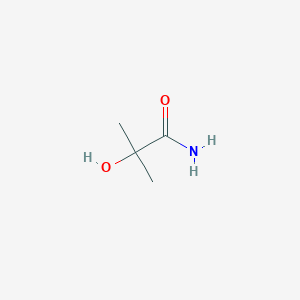
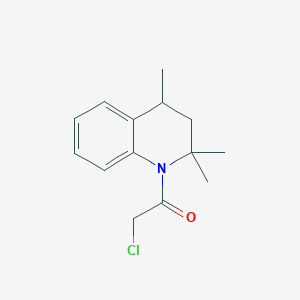
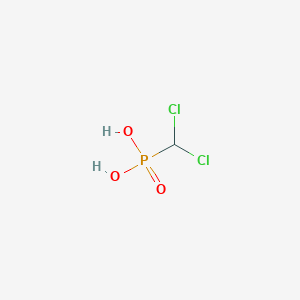
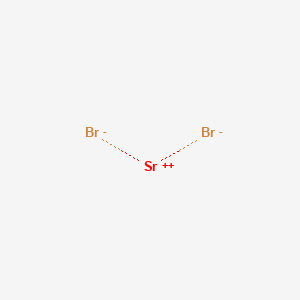
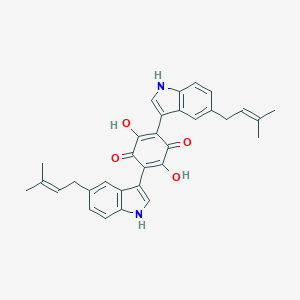
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
